O,O-Dimethyl O-(6-nitro-m-tolyl) phosphorothioate
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Overview
Description
O,O-Dimethyl O-(6-nitro-m-tolyl) phosphorothioate, commonly known as fenitrothion, is an organophosphate insecticide. It is widely used in agriculture to control pests on crops such as rice, cotton, cereals, fruits, and vegetables. Fenitrothion is known for its effectiveness and relatively low cost, making it a popular choice for pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenitrothion is synthesized through a multi-step process. The primary synthetic route involves the reaction of O,O-dimethyl phosphorochloridothioate with 6-nitro-m-cresol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of fenitrothion follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified through distillation and crystallization to obtain a high-purity fenitrothion suitable for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Fenitrothion undergoes several types of chemical reactions, including:
Oxidation: Fenitrothion can be oxidized to form fenitrooxon, a more toxic metabolite.
Hydrolysis: In the presence of water, fenitrothion can hydrolyze to form 6-nitro-m-cresol and dimethyl phosphorothioic acid.
Reduction: Fenitrothion can be reduced to form less toxic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Oxidation: Fenitrooxon
Hydrolysis: 6-nitro-m-cresol and dimethyl phosphorothioic acid
Reduction: Less toxic phosphorothioate derivatives
Scientific Research Applications
Fenitrothion has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of organophosphates in various chemical reactions.
Biology: Studied for its effects on various biological systems, including its impact on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential use in developing treatments for parasitic infections due to its insecticidal properties.
Mechanism of Action
Fenitrothion exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system. This overstimulation causes paralysis and eventually death in insects .
Comparison with Similar Compounds
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but lower toxicity to mammals.
Parathion: A more toxic organophosphate insecticide with a similar chemical structure.
Chlorpyrifos: An organophosphate insecticide with a broader spectrum of activity.
Uniqueness
Fenitrothion is unique due to its relatively low cost and high efficacy in controlling a wide range of pests. It is also less toxic to mammals compared to other organophosphate insecticides, making it a safer option for agricultural use .
Properties
CAS No. |
724-96-9 |
---|---|
Molecular Formula |
C9H12NO5PS |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
dimethoxy-(5-methyl-2-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO5PS/c1-7-4-5-8(10(11)12)9(6-7)15-16(17,13-2)14-3/h4-6H,1-3H3 |
InChI Key |
FYRULNKZJJDADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OP(=S)(OC)OC |
Origin of Product |
United States |
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